2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
“2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Scientific Research Applications
Antioxidant Properties and Polymerization Mediation
Piperidine and pyrrolidine nitroxyl radicals, closely related to the structure of 2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide, have been extensively studied for their antioxidant properties, serving as contrast agents, spin probes, radiation protective agents, and mediators in polymerization processes. Their reactivity towards free radicals and reductants highlights their potential in developing new antioxidants and radical polymerizers, with specific focus on enhancing stability against reduction by ascorbic acid (Kinoshita et al., 2009).
Tuberculosis and Mycobacterium tuberculosis Inhibition
Derivatives similar to this compound have shown promising results in inhibiting Mycobacterium tuberculosis pantothenate synthetase, a crucial enzyme for the bacteria's survival. This suggests potential applications in developing novel therapeutic agents against tuberculosis, with certain compounds demonstrating significant in vitro activity without cytotoxic effects at therapeutic doses (Samala et al., 2013).
C-H Amination and Organic Synthesis
The use of directing groups closely related to this compound facilitates C-H amination mediated by cupric acetate. This process allows for the effective amination of benzamide derivatives, showcasing the compound's role in organic synthesis, especially in the development of pharmaceuticals and fine chemicals. The broad functional group tolerance and moderate to good yields indicate its utility in synthesizing a wide range of aminated products (Zhao et al., 2017).
Antibacterial and Bioactivity Studies
Metal complexes involving structures similar to this compound have been synthesized and evaluated for their antibacterial activity. These complexes, particularly copper complexes, have shown enhanced activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, compared to free ligands. This suggests potential applications in developing new antibacterial agents with improved efficacy (Khatiwora et al., 2013).
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
2-nitro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-22(18-9-2-3-10-20(18)27(29)30)23-17-8-6-7-16(15-17)19-11-12-21(25-24-19)26-13-4-1-5-14-26/h2-3,6-12,15H,1,4-5,13-14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANWFMIDFCBQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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